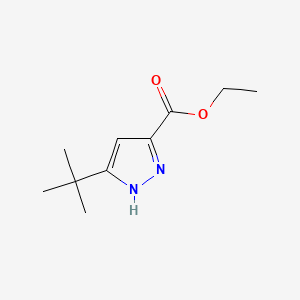![molecular formula C19H12BrN3O B2947420 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile CAS No. 1272756-34-9](/img/structure/B2947420.png)
3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds are typically described by their physical appearance, molecular formula, and structural features. For example, they can be a white to pale yellow solid .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process often involves various techniques such as condensation, reduction, oxidation, and nucleophilic addition .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability of the compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile and its derivatives have been a focus in synthetic chemistry, mainly due to their potential applications in various fields. A protocol for synthesizing 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles has been established, delineating a transition metal-free route for the synthesis of asymmetrical 1,3-teraryls from similar compounds (Patil & Mahulikar, 2013). The reactivity of such compounds under certain conditions has been explored, highlighting their potential in creating various aromatic ring structures and their derivatives (Lukashenko et al., 2020).
Biological and Medicinal Applications
The bioactivity of these compounds has also been a subject of interest. For instance, certain derivatives have shown promising antimicrobial activities, hinting at potential applications in medical treatment and drug development (Okasha et al., 2022). Another study synthesized 3-amino-1H-benzo[f]chromene-2-carbonitriles non-catalytically, suggesting the versatility and potential applications of these compounds in various biological and chemical processes (Osipov et al., 2013).
Pharmaceutical Development
The synthesis and characterisation of 3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile derivatives have led to the discovery of compounds with significant anti-proliferative properties, indicating their potential in developing new therapeutic agents for diseases like cancer. This is evident from their ability to interact with DNA and induce apoptosis in cancer cell lines, making them valuable candidates for further evaluation and development in cancer treatment (Ahagh et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-8-bromo-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-13-2-3-14-12(9-13)1-4-16-18(14)17(11-5-7-23-8-6-11)15(10-21)19(22)24-16/h1-9,17H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQEQYWABXQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)

